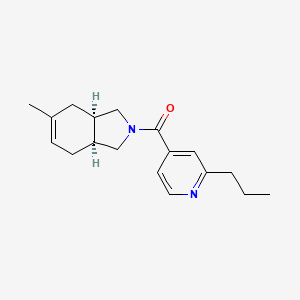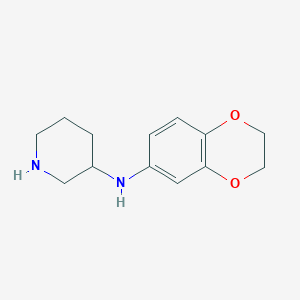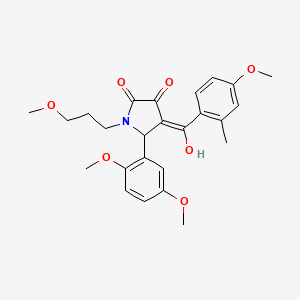![molecular formula C23H35NO6 B5398187 1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-3,5-dimethylpiperidine oxalate](/img/structure/B5398187.png)
1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-3,5-dimethylpiperidine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-3,5-dimethylpiperidine oxalate is a chemical compound that is used in scientific research to study its mechanism of action, biochemical and physiological effects. It is synthesized using a specific method and has several advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-3,5-dimethylpiperidine oxalate involves the inhibition of acetylcholinesterase. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can have several effects on the nervous system. Acetylcholine is involved in several processes, including muscle contraction, learning, and memory.
Biochemical and Physiological Effects:
1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-3,5-dimethylpiperidine oxalate has several biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the synaptic cleft, which can lead to an improvement in cognitive function. It has also been shown to have an analgesic effect, reducing pain sensation in animal models. Additionally, it has been shown to have an anti-inflammatory effect, reducing the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-3,5-dimethylpiperidine oxalate in lab experiments is its specificity for acetylcholinesterase inhibition. This allows for the study of the effects of increased acetylcholine concentration on the nervous system. However, one limitation is that it may not accurately reflect the effects of acetylcholinesterase inhibition in humans, as animal models may have different responses to the compound.
Future Directions
There are several future directions for research involving 1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-3,5-dimethylpiperidine oxalate. One direction is the study of its effects on cognitive function in humans. Another direction is the development of more specific inhibitors of acetylcholinesterase that can be used in clinical settings. Additionally, the compound could be studied for its potential as an analgesic or anti-inflammatory agent. Further research is needed to fully understand the potential applications of this compound.
In conclusion, 1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-3,5-dimethylpiperidine oxalate is a chemical compound that has several applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound.
Synthesis Methods
The synthesis of 1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-3,5-dimethylpiperidine oxalate involves several steps. The first step is the reaction of 2-methoxy-4-(1-propen-1-yl)phenol with 1,4-dibromobutane in the presence of a base to form 4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl bromide. The second step involves the reaction of 4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl bromide with 3,5-dimethylpiperidine in the presence of a base to form 1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-3,5-dimethylpiperidine. The final step involves the reaction of 1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-3,5-dimethylpiperidine with oxalic acid to form 1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-3,5-dimethylpiperidine oxalate.
Scientific Research Applications
1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-3,5-dimethylpiperidine oxalate is used in scientific research to study its mechanism of action, biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can have several effects on the nervous system.
properties
IUPAC Name |
1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-3,5-dimethylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO2.C2H2O4/c1-5-8-19-9-10-20(21(14-19)23-4)24-12-7-6-11-22-15-17(2)13-18(3)16-22;3-1(4)2(5)6/h5,8-10,14,17-18H,6-7,11-13,15-16H2,1-4H3;(H,3,4)(H,5,6)/b8-5+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMLPYAYMBJHLW-HAAWTFQLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCCN2CC(CC(C2)C)C)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCCN2CC(CC(C2)C)C)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-benzyl-1,3-thiazol-2-yl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5398112.png)

![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5398130.png)

![2-methyl-5-[4-(4-morpholinyl)-1-phthalazinyl]-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B5398145.png)


![N-({1-[(1-isopropyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5398169.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5398170.png)

![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5398188.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-2-oxo-2-phenylacetamide hydrochloride](/img/structure/B5398194.png)
![N-(3-methyl-1-pyridin-3-ylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5398199.png)
![1-(4-nitrophenyl)-4-[3-(3-nitrophenyl)acryloyl]piperazine](/img/structure/B5398208.png)